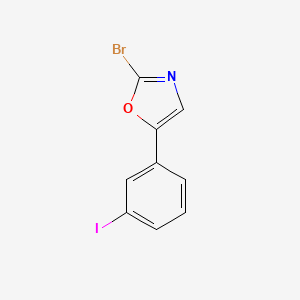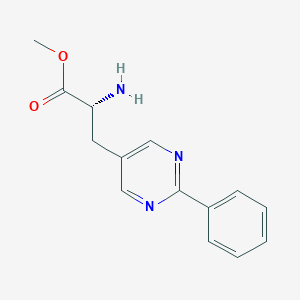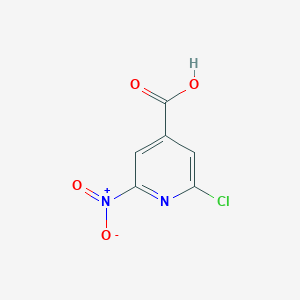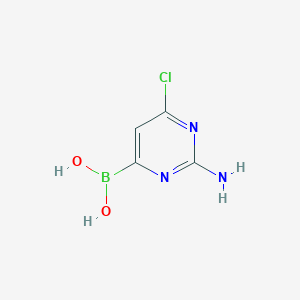
2-Bromo-5-(3-iodophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(3-iodophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound features bromine and iodine substituents, which can significantly influence its chemical properties and reactivity. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-iodophenyl)oxazole can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines, followed by bromination and iodination reactions . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl halides . The reaction conditions typically involve the use of polar solvents for C-5 arylation and nonpolar solvents for C-2 arylation .
Industrial Production Methods
Industrial production of oxazole derivatives often employs eco-friendly catalytic systems, such as magnetic nanocatalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is efficient and reduces the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(3-iodophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Coupling Reactions: It can form new heterocyclic structures through cyclization and coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, phosphine ligands, and various solvents (polar and nonpolar). Reaction conditions often involve controlled temperatures and the use of bases or acids to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazoles, while cyclization reactions can produce complex heterocyclic compounds .
Applications De Recherche Scientifique
2-Bromo-5-(3-iodophenyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(3-iodophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
2-Bromo-5-(3-iodophenyl)oxazole can be compared with other oxazole derivatives, such as:
2-(3´-Pyridyl)-5-phenyloxazole: Known for its antimycobacterial activity.
2,5-Diphenyloxazole: Used in the synthesis of pharmaceutical compounds with diverse biological activities.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of bromine and iodine in this compound makes it unique and potentially more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C9H5BrINO |
|---|---|
Poids moléculaire |
349.95 g/mol |
Nom IUPAC |
2-bromo-5-(3-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-2-1-3-7(11)4-6/h1-5H |
Clé InChI |
VWBPJBBARURHLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C2=CN=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)



![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)







